Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate
CAS No.: 1803567-52-3
Cat. No.: VC2768845
Molecular Formula: C8H10NNaO2S
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803567-52-3 |
|---|---|
| Molecular Formula | C8H10NNaO2S |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | sodium;4-(4-methyl-1,3-thiazol-2-yl)butanoate |
| Standard InChI | InChI=1S/C8H11NO2S.Na/c1-6-5-12-7(9-6)3-2-4-8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | ZZYMQZFQXLWIIA-UHFFFAOYSA-M |
| SMILES | CC1=CSC(=N1)CCCC(=O)[O-].[Na+] |
| Canonical SMILES | CC1=CSC(=N1)CCCC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Properties
Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate (CAS No.: 1803567-52-3) is defined by several key chemical characteristics that establish its identity and behavior. The compound presents a specific molecular profile that positions it uniquely within the thiazole derivative class. Its fundamental chemical properties include:
| Property | Value |
|---|---|
| CAS Number | 1803567-52-3 |
| Molecular Formula | C8H10NNaO2S |
| Molecular Weight | 207.23 g/mol |
| Chemical Family | Thiazole derivatives |
| Classification | Sodium salt of a thiazole-substituted butanoic acid |
The compound features a thiazole heterocyclic ring, which contains both sulfur and nitrogen atoms in a five-membered structure. This thiazole core is substituted with a methyl group at the 4-position, while a butanoate chain extends from the 2-position, terminating in a sodium carboxylate group. This specific arrangement contributes to the compound's chemical reactivity, solubility profile, and potential biological interactions.
The sodium salt formation significantly enhances the water solubility of this compound compared to its parent acid form, which has important implications for its potential bioavailability and pharmaceutical applications. The enhanced solubility facilitates its interaction with aqueous biological systems while maintaining the core biological activities associated with its thiazole structure.
Structural Characteristics
Molecular Structure
The molecular architecture of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate features several distinct components that define its chemical identity. The compound's structure can be described as having:
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A 1,3-thiazole core ring containing nitrogen and sulfur heterocycles
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A methyl substituent at position 4 of the thiazole ring
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A four-carbon butanoic acid chain attached at position 2
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The terminal carboxylic acid group converted to a sodium salt
This arrangement creates a molecule with a planar aromatic thiazole head connected to a flexible aliphatic tail terminating in an ionic group. The methyl substituent affects the electron distribution in the thiazole ring, while the butanoate chain provides flexibility for the molecule to adopt various conformations.
Structure-Related Properties
The specific structural features of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate contribute to several important physical and chemical properties:
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The thiazole ring provides aromaticity and potential for π-π interactions
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The methyl group increases lipophilicity and may enhance membrane permeability
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The flexible butanoate chain allows conformational adaptability for binding to biological targets
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The sodium carboxylate group increases water solubility and provides a site for ionic interactions
These structural characteristics collectively determine the compound's behavior in biological systems and its potential therapeutic applications.
Structural Comparison with Related Compounds
When comparing Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate with related thiazole derivatives, several structural similarities and differences become apparent:
The primary difference lies in the nature of the substituent at position 2 of the thiazole ring. While Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate contains an aliphatic butanoate chain, the related compounds feature aromatic phenyl rings with different functional groups. These structural variations significantly influence the physicochemical properties and biological activities of these compounds.
Synthesis Methods
The synthesis of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate typically involves multiple chemical steps, beginning with the formation of the thiazole ring followed by attachment of the butanoate moiety and final conversion to the sodium salt form.
General Synthesis Approach
Based on the synthesis methods for similar thiazole derivatives, a likely synthetic route for Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate would involve:
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Formation of the 4-methyl-1,3-thiazole core structure
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Attachment of the butanoic acid chain at the 2-position
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Conversion of the carboxylic acid group to its sodium salt
The synthesis typically involves the reaction of 4-methyl-1,3-thiazole with butanoic acid derivatives in the presence of suitable catalysts or reagents. These reactions generally occur in solvents like ethanol or dichloromethane at elevated temperatures to enhance solubility and reaction rates. The final step involves neutralization with sodium hydroxide to form the sodium salt.
Thiazole Ring Formation
The formation of the thiazole ring in Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate likely follows established methods for thiazole synthesis. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide:
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An α-haloketone reacts with a thioamide or thiourea
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Cyclization occurs to form the thiazole ring
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Further functionalization introduces the butanoate chain at position 2
For related thiazole derivatives, the synthesis often involves bromination followed by cyclocondensation with thiocarbonyl compounds. For example, the synthesis of other thiazole derivatives involves the bromination of a ketone to form an α-bromocarbonyl compound, followed by cyclocondensation with appropriate thiocarbamides .
Reaction Conditions and Optimization
The synthesis of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate would likely require optimization of various reaction parameters:
| Reaction Parameter | Typical Range | Effect on Synthesis |
|---|---|---|
| Temperature | 50-80°C | Higher temperatures accelerate reaction but may lead to side products |
| Solvent | Ethanol, dichloromethane | Influences solubility and reaction kinetics |
| Reaction Time | 4-24 hours | Depends on reactivity of starting materials |
| Catalyst | Lewis acids, bases | Facilitates specific reaction steps |
| pH | 7-9 for salt formation | Critical for the final sodium salt formation |
The purification of the final product typically involves techniques such as recrystallization, column chromatography, or precipitation to achieve the desired purity level required for research or pharmaceutical applications.
Biological Activities and Applications
Thiazole derivatives, including compounds similar to Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate, are known for their diverse biological activities and therapeutic potential. While specific data on this compound is limited, its biological properties can be inferred from studies on related thiazole compounds.
Antimicrobial Properties
Thiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. These compounds can interact with cellular targets such as enzymes or receptors, influencing metabolic pathways and potentially offering therapeutic benefits. The potential antimicrobial applications include:
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Activity against Gram-positive and Gram-negative bacteria
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Inhibition of essential bacterial enzymes
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Disruption of cell wall synthesis
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Development of new antibiotics to address antimicrobial resistance
The specific structural features of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate may contribute to its potential antimicrobial activity through interactions with specific bacterial targets.
Antifungal Activities
Many thiazole derivatives exhibit potent antifungal properties that might also be present in Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate:
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Activity against common fungal pathogens including Candida and Aspergillus species
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Inhibition of ergosterol biosynthesis (a common mechanism of action)
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Disruption of fungal cell membrane integrity
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Potential for development of treatments for superficial and systemic fungal infections
| Potential Application | Mechanism | Relevance |
|---|---|---|
| Anti-inflammatory agent | Inhibition of inflammatory mediators | Treatment of inflammatory conditions |
| Antioxidant | Free radical scavenging | Prevention of oxidative stress-related diseases |
| Enzyme inhibitor | Binding to enzyme active sites | Modulation of metabolic pathways |
| Research tool | Probe for biological mechanisms | Investigation of thiazole-sensitive processes |
| Research Area | Specific Investigations | Potential Impact |
|---|---|---|
| Mechanism of Action | Molecular docking studies, enzyme inhibition assays | Clarification of biological targets |
| Structure Optimization | Synthesis of derivatives with modified substituents | Enhanced activity profiles |
| Formulation Development | Exploration of delivery systems | Improved bioavailability |
| Toxicological Studies | Safety assessments | Understanding of risk profile |
| Clinical Evaluations | Preliminary therapeutic studies | Translation to practical applications |
Further investigation is needed to fully understand the biological activities and potential applications of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate. Advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, will be essential for characterizing this compound and its interactions with biological targets.
Analytical Characterization
The comprehensive characterization of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate is essential for confirming its structure, purity, and properties.
Spectroscopic Analysis
Several spectroscopic techniques are typically employed for the characterization of thiazole derivatives:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR would show characteristic signals for the thiazole ring proton, methyl group, and butanoate chain
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13C NMR would confirm the carbon skeleton and functional groups
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Correlation spectroscopy would establish connectivity between structural elements
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Infrared (IR) Spectroscopy
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Identification of functional groups, particularly the carboxylate and thiazole ring
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Confirmation of sodium salt formation
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Mass Spectrometry
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Determination of molecular weight
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Fragmentation pattern analysis for structural confirmation
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Physical Property Characterization
The physical properties of Sodium 4-(4-methyl-1,3-thiazol-2-yl)butanoate provide important information about its behavior in various environments:
| Physical Property | Expected Characteristics | Significance |
|---|---|---|
| Appearance | White to off-white solid | Physical identification |
| Solubility | High in water, moderate in polar organic solvents | Formulation considerations |
| Melting Point | Likely above 200°C (as sodium salt) | Purity indicator and processing parameter |
| Stability | Stable under normal conditions | Storage and handling requirements |
These physical properties have important implications for the compound's handling, formulation, and application in research or pharmaceutical contexts.
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